4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Description
This compound is a morpholine derivative featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4 and a 3-methylphenyl group at position 2. The morpholine ring is further modified with methyl groups at positions 2 and 6 (Figure 1). The compound’s molecular formula is C₂₂H₂₄N₂O₄S, with a molecular weight of 412.5 g/mol (calculated from ).
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-8-7-9-18(12-15)20-23-21(29(25,26)19-10-5-4-6-11-19)22(28-20)24-13-16(2)27-17(3)14-24/h4-12,16-17H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSHLUUDPHIKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl and methylphenyl groups. The final step involves the formation of the dimethylmorpholine moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, while the oxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Modified Sulfonyl or Aromatic Substituents
highlights two close structural analogues:
| Compound ID | Substituents (Oxazole Ring) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 4-(Benzenesulfonyl), 2-(3-Methylphenyl) | C₂₂H₂₄N₂O₄S | 412.5 | Reference compound |
| D072-0232 | 4-(4-Fluorobenzenesulfonyl), 2-(3-Methylphenyl) | C₂₂H₂₃FN₂O₄S | 430.5 | Fluorine at sulfonyl benzene para position |
| D072-0208 | 4-(Benzenesulfonyl), 2-Phenyl | C₂₁H₂₂N₂O₄S | 398.48 | Phenyl replaces 3-methylphenyl at oxazole position 2 |
Key Findings :
- Its higher molecular weight (430.5 vs. 412.5) may also influence solubility.
- D072-0208 : The absence of a methyl group on the phenyl ring reduces steric bulk, which could increase conformational flexibility or improve binding to hydrophobic pockets .
Comparison with Fenpropimorph
Fenpropimorph (), a fungicidal morpholine derivative, shares the 2,6-dimethylmorpholine core but differs in substituents:
| Compound | Core Structure | Key Substituents | Use |
|---|---|---|---|
| Target Compound | 2,6-Dimethylmorpholine | Oxazole with benzenesulfonyl/3-methylphenyl | Research compound |
| Fenpropimorph | 2,6-Dimethylmorpholine | Bulky tert-butylphenyl propyl chain | Agricultural fungicide |
Key Differences :
Physicochemical and Functional Implications
- Electronic Effects : The benzenesulfonyl group in the target compound is electron-deficient, which may facilitate interactions with nucleophilic residues in proteins. Fluorination (as in D072-0232) could further polarize the sulfonyl group .
- Environmental Persistence : Unlike fenpropimorph, which is documented in pesticide leaching studies (), the target compound’s environmental behavior remains uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
